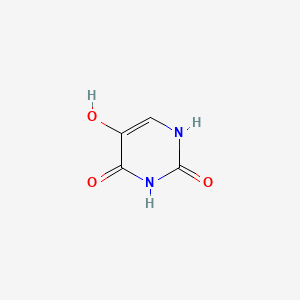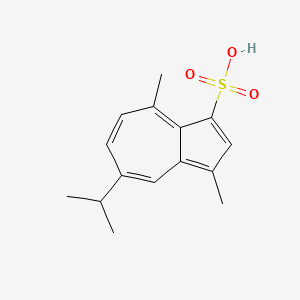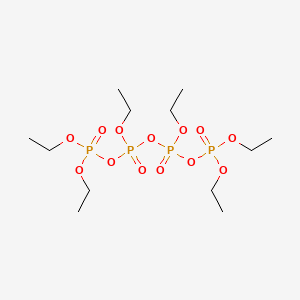
Hercynine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hercynine is a naturally occurring compound that serves as a precursor to ergothioneine, a potent antioxidant. It is a histidine betaine derivative, specifically known as 2-mercaptohistidine trimethylbetaine. This compound is found in various fungi, plants, and animals, and plays a significant role in biological redox reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hercynine can be synthesized through the oxidation of ergothioneine. The major product of the oxidation of ergothioneine by hydrogen peroxide under physiological conditions is this compound . The reaction typically involves the use of chemical oxidants, and the products are analyzed using techniques such as nuclear magnetic resonance and liquid chromatography-mass spectrometry .
Industrial Production Methods
A method for producing pure L-hercynine on an industrial scale involves electrodialysis of a mixture containing histidine derivatives . This process is designed to be simple and reproducible, ensuring the production of high-purity L-hercynine .
Chemical Reactions Analysis
Types of Reactions
Hercynine undergoes several types of chemical reactions, including oxidation and further decomposition. It is the major oxidation product of ergothioneine and can be further oxidized by potent oxidants such as hypochlorite .
Common Reagents and Conditions
Further Oxidation: Calcium hypochlorite can be used to further oxidize this compound.
Major Products Formed
The major product formed from the oxidation of ergothioneine is this compound. Further oxidation of this compound can lead to unstable decomposition products .
Scientific Research Applications
Hercynine has several scientific research applications:
Biochemistry and Metabolomics: This compound is used in the study of redox reactions and antioxidant mechanisms.
Biomedical Research: It has been explored for its potential in wound healing and its ability to inhibit the degradation of hyaluronan, a glycosaminoglycan abundant in the human body.
Pharmacology: This compound is studied for its role in the biosynthesis of ergothioneine, which has significant antioxidant properties.
Mechanism of Action
Hercynine exerts its effects primarily through its role as a precursor to ergothioneine. The biosynthesis of ergothioneine involves the conversion of this compound to S-(β-amino-β-carboxyethyl)ergothioneine sulfoxide via an iron(II)-dependent oxidase . This pathway highlights the importance of this compound in maintaining redox balance and protecting cells from oxidative stress.
Comparison with Similar Compounds
Hercynine is similar to other histidine-derived alkaloids such as ergothioneine, ovothiol A, and selenoneine:
Ergothioneine: A thiohistidine betaine with potent antioxidant properties.
Selenoneine: Contains selenium at the C-2 position of the imidazole ring and is found in marine organisms.
This compound is unique in its role as a precursor to ergothioneine, which is not synthesized by humans but is obtained through dietary sources. This makes this compound an essential compound in the study of antioxidant mechanisms and redox biology.
Properties
CAS No. |
534-30-5 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-12(2,3)8(9(13)14)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H-,10,11,13,14) |
InChI Key |
GPPYTCRVKHULJH-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-] |
Isomeric SMILES |
C[N+](C)(C)[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-] |
melting_point |
237 - 238 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine](/img/structure/B1221717.png)





